9-Iodononanoic acid
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Overview
Description
9-Iodononanoic acid is an organic compound with the molecular formula C₉H₁₇IO₂ It is a derivative of nonanoic acid, where an iodine atom is substituted at the ninth carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
9-Iodononanoic acid can be synthesized through several methods. One common approach involves the iodination of nonanoic acid. This can be achieved by reacting nonanoic acid with iodine and a suitable oxidizing agent under controlled conditions. Another method involves the halogen exchange reaction, where a precursor such as 9-bromononanoic acid is treated with sodium iodide in an organic solvent to replace the bromine atom with iodine .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-Iodononanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as in the formation of 9-aminononanoic acid.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a ketone.
Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone for halogen exchange.
Oxidation: Potassium permanganate or chromium trioxide for oxidation.
Reduction: Lithium aluminum hydride for reduction to alcohol.
Major Products
9-Aminononanoic Acid: Formed through substitution reactions.
9-Hydroxynonanoic Acid: Formed through reduction reactions.
Coupled Products: Formed through coupling reactions with various boronic acids.
Scientific Research Applications
9-Iodononanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.
Biology: Studied for its potential role in modifying biological molecules and probing biological pathways.
Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 9-iodononanoic acid depends on its application. In chemical reactions, the iodine atom acts as a leaving group, facilitating various substitution and coupling reactions. In biological systems, it may interact with specific enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved can vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
9-Bromononanoic Acid: Similar structure but with a bromine atom instead of iodine.
9-Chlorononanoic Acid: Similar structure but with a chlorine atom instead of iodine.
Nonanoic Acid: The parent compound without any halogen substitution
Uniqueness
9-Iodononanoic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The larger atomic radius and higher atomic weight of iodine influence the compound’s physical and chemical behavior, making it suitable for specific applications where other halogenated nonanoic acids may not be as effective.
Properties
CAS No. |
88019-90-3 |
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Molecular Formula |
C9H17IO2 |
Molecular Weight |
284.13 g/mol |
IUPAC Name |
9-iodononanoic acid |
InChI |
InChI=1S/C9H17IO2/c10-8-6-4-2-1-3-5-7-9(11)12/h1-8H2,(H,11,12) |
InChI Key |
KNTGUFLHSQVAHE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCI)CCCC(=O)O |
Origin of Product |
United States |
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